molecular formula C11H9ClN2O2 B8682976 4-Chloro-6-methoxyquinoline-3-carboxamide

4-Chloro-6-methoxyquinoline-3-carboxamide

Cat. No. B8682976
M. Wt: 236.65 g/mol
InChI Key: CUXFITXUSVUBEL-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a suspension of dried 4-bromo-6-(methyloxy)-3-quinolinecarboxylic acid (1.4 g, 5 mmol) in CH2Cl2 (20 mL) at 0° C. was added oxalyl chloride (2M in CH2Cl2, 5.0 mL, 10 mmol). After 1 h, an aliquot was quenched with NH4OH and LCMS indicated desired product was formed. Excess NH4OH (2 mL) was slowly added to the reaction solution, maintained at 0° C. (very exothermic), and the reaction was stirred an additional 2 h. The product was isolated via filtration to give 1.0 g (83%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([OH:16])=O.C(Cl)(=O)C(Cl)=O.[NH4+:23].[OH-].[CH2:25]([Cl:27])Cl>>[Cl:27][C:25]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([NH2:23])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC1=C(C=NC2=CC=C(C=C12)OC)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an aliquot was quenched with NH4OH and LCMS
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The product was isolated via filtration
CUSTOM
Type
CUSTOM
Details
to give 1.0 g (83%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=NC2=CC=C(C=C12)OC)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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